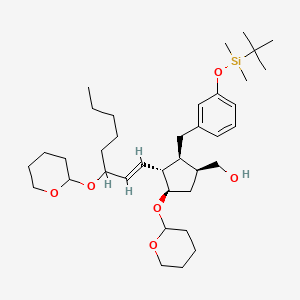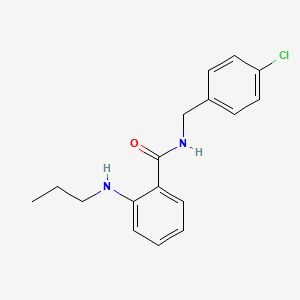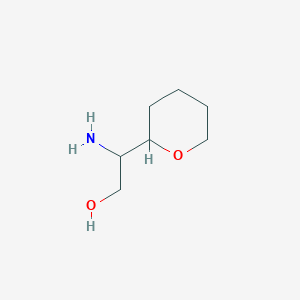![molecular formula C24H17N3 B13096663 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole CAS No. 10307-62-7](/img/structure/B13096663.png)
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole is a compound belonging to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their versatile chemical properties and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole typically involves the cycloaddition reaction of azides and alkynes, a method commonly referred to as “click chemistry.” This reaction is highly efficient and regioselective, often yielding the desired triazole product in high purity and yield . The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced triazole derivatives. Substitution reactions can result in a variety of substituted triazole compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s interaction with receptors can modulate signaling pathways, influencing cellular processes and responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties but different biological activities.
1,2,4-Triazole: Another isomer with distinct reactivity and applications.
Benzotriazole: A structurally related compound used in corrosion inhibitors and antifreeze formulations.
Uniqueness
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole stands out due to its unique styrylphenyl and naphtho[1,2-d][1,2,3]triazole moieties, which confer specific chemical and biological properties
Propiedades
Número CAS |
10307-62-7 |
|---|---|
Fórmula molecular |
C24H17N3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[4-[(E)-2-phenylethenyl]phenyl]benzo[e]benzotriazole |
InChI |
InChI=1S/C24H17N3/c1-2-6-18(7-3-1)10-11-19-12-15-21(16-13-19)27-25-23-17-14-20-8-4-5-9-22(20)24(23)26-27/h1-17H/b11-10+ |
Clave InChI |
JAONWSWNLZLNFS-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)

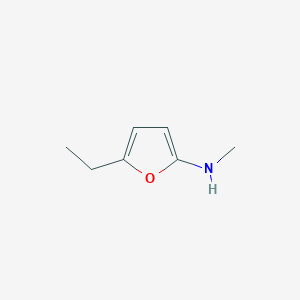
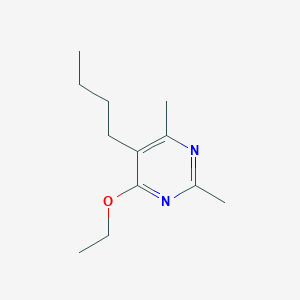
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)

![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
